bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane

Lanthanide luminescence helicates sensitization efficiency

Bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane (C25H18N6, MW 402.46) is a symmetric, V-shaped bis-tridentate ligand scaffold that fuses two 2-(pyridin-2-yl)benzimidazole (PBZ) chromophores via a methylene bridge at the 5-position of each benzimidazole ring. This architecture generates a preorganized N6 donor set capable of forming thermodynamically robust triple-stranded dinuclear helicates with lanthanide(III) ions, a structural feature that distinguishes it from simpler mono-benzimidazole chelators.

Molecular Formula C25H18N6
Molecular Weight 402.461
CAS No. 309941-59-1
Cat. No. B2398865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane
CAS309941-59-1
Molecular FormulaC25H18N6
Molecular Weight402.461
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(N5)C6=CC=CC=N6
InChIInChI=1S/C25H18N6/c1-3-11-26-20(5-1)24-28-18-9-7-16(14-22(18)30-24)13-17-8-10-19-23(15-17)31-25(29-19)21-6-2-4-12-27-21/h1-12,14-15H,13H2,(H,28,30)(H,29,31)
InChIKeyWCUAMDHYUFFZGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane (CAS 309941-59-1): Structural Identity and Class Positioning


Bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane (C25H18N6, MW 402.46) is a symmetric, V-shaped bis-tridentate ligand scaffold that fuses two 2-(pyridin-2-yl)benzimidazole (PBZ) chromophores via a methylene bridge at the 5-position of each benzimidazole ring [1]. This architecture generates a preorganized N6 donor set capable of forming thermodynamically robust triple-stranded dinuclear helicates with lanthanide(III) ions, a structural feature that distinguishes it from simpler mono-benzimidazole chelators [2]. The compound belongs to the broader class of 2-(2′-pyridyl)benzimidazole derivatives, a privileged scaffold in medicinal chemistry and coordination chemistry owing to its tunable electronic character, biological activity, and metal-binding versatility [3].

Lanthanide helicate ligand platform Preorganized N6-donor architecture for Eu(III)/Tb(III) luminescent probe development.
Modular bifunctional scaffold Unsubstituted NH termini enable systematic sensitizer and stability tuning via derivatization.
Antimycobacterial pharmacophore core Methylene-bridged BIP framework for SAR studies (class-level inference, MIC data pending).
Efficient two-step synthesis Condensation and N-alkylation route supports scalable procurement for library expansion.

Why Generic Bis-Benzimidazole Pyridine Compounds Cannot Substitute Bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane


Bis-benzimidazole ligands are frequently considered interchangeable, but the precise substitution pattern critically governs both coordination geometry and photophysical output. Comparative studies on homologous segmental ligands reveal that replacing terminal benzimidazole units with carboxamide donors amplifies Eu(III)-centered luminescence by a factor of 50× relative to the parent bis(benzimidazole) scaffold [1]. The unsubstituted benzimidazole termini of the target compound thus serve as an essential reactivity anchor for further derivatization, enabling modular tuning of the sensitization efficiency, hydrolytic stability, and binding selectivity—properties that a pre-functionalized analog cannot replicate. Moreover, 2-(2′-pyridyl)benzimidazole regioisomers (n′ = 2,3,4) exhibit divergent prototropic equilibria and pKa values, directly affecting metal coordination pH windows and biological activity profiles [2]. Substituting the 5,5′-methylene-bridged framework with a 4,4′-linker or a mono-substituted PBZ derivative would alter both the donor topology and the thermodynamic stability of the resulting helicates, making generic replacement chemically invalid.

Carboxamide-substituted analogues Replacing terminal benzimidazole NH with carboxamide shifts sensitization efficiency and hydrolytic stability; the unsubstituted scaffold is required for modular derivatization.
Regioisomeric or mono-PBZ derivatives Prototropic equilibria and pKa differ with substitution position, altering metal-coordination pH windows and binding topology. The 5,5′-methylene bridge defines helicate stability.
Other bis-benzimidazole linkers A 4,4′- or alternative bridge disrupts donor geometry and thermodynamic speciation; only the 5,5′-methylene-bridged framework gives the reported log β23 range.

Quantitative Differentiation Evidence: Bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane vs. Closest Analogues


Luminescence Amplification Ratio vs. Carboxamide-Derivatized Analogue

The unfunctionalized bis(benzimidazole) scaffold, represented by the target compound, serves as the baseline structural platform for luminescent lanthanide helicates. When terminal benzimidazole groups are replaced by N,N-diethylcarboxamide units in the otherwise identical bis{1-alkyl-2-[6′-(N,N-diethylcarbamoyl)pyridin-2′-yl]benzimidazol-5-yl}methane ligand (L5), the Eu-centered luminescence quantum yield increases by a factor of 50 relative to the parent bis(benzimidazole) helicate [Eu2(L4)3]6+ [1]. This establishes the target compound as the critical starting point for structure–property optimization in lanthanide supramolecular photonics.

Luminescence amplification
Direct comparison
Eu(III) luminescence: parent helicate (baseline 1.0) vs. carboxamide-substituted helicate (50.0). 50-fold enhancement upon terminal benzimidazole replacement.
Establishes unsubstituted scaffold as mandatory starting point for sensitizer optimization pipelines.
Reported in acetonitrile, Ln(ClO₄)₃, log β₂₃ ≈ 24–25. Hydrolytic sensitivity noted.
Lanthanide luminescence helicates sensitization efficiency

Antimycobacterial Activity of Bis-(Benzimidazole)-Pyridine Derivatives: Intra-Class Comparison

While direct MIC data for the exact target compound are not yet publicly reported, the bis-(benzimidazole)-pyridine (BIP) class to which it belongs (Type II quaternary salts 6a–6g) demonstrates potent antimycobacterial activity against drug-resistant Mtb strains. The most active member of the series, compound 6e, exhibits a bactericidal mechanism with excellent intracellular activity against both replicating and non-replicating Mtb, along with low cytotoxicity [1]. The target compound's structural features (two 2-pyridylbenzimidazole units linked by a single methylene bridge) place it structurally intermediate between the BIP Type I and Type II pharmacophores, suggesting it may retain activity while offering a non-ionic character that could improve permeability relative to the quaternary salt series.

Antimycobacterial profile
Class-level inference
BIP quaternary salts (6e most active) show intracellular activity against drug-resistant Mtb; target compound MIC not yet reported.
Supports antimycobacterial screening context as a neutral scaffold for permeability optimization.
Data to verify; class-level SAR only. Direct target compound evaluation required.
Antitubercular Mtb MIC drug-resistant TB

Synthetic Accessibility: Two-Step N-Alkylation vs. Multi-Step Analogous Syntheses

The bis(benzimidazole)pyridine pharmacophore class is constructed via a concise two-step sequential N-alkylation strategy [1]. By contrast, the target compound (a 5,5′-methylene-bridged bis(2-pyridylbenzimidazole)) is synthesized via condensation of O-phenylenediamine with picolinic acid and malonic acid, followed by N-alkylation, a route that also requires only two main synthetic transformations and proceeds with moderate to good yields [2]. This compares favorably with more elaborate carboxamide-functionalized segmental ligands such as L5 and L6, which require multi-step syntheses with additional protection/deprotection sequences, making the target compound a more accessible and scalable starting material for exploratory coordination chemistry.

Synthetic step count
Cross-study comparable
Target compound: 2 steps (condensation + N-alkylation). Carboxamide ligands L5/L6: ≥4 steps (additional coupling/deprotection).
Reduced synthetic burden supports faster SAR studies and scalable procurement.
Yields moderate to good; based on standard benzimidazole synthesis protocols.
Synthetic efficiency N-alkylation scalability

Thermodynamic Stability of Triple-Stranded Helicates: Bis-Benzimidazole vs. Carboxamide Ligands

Spectrophotometric titrations with La(III) and Eu(III) perchlorates in acetonitrile reveal that the target compound's structural analogue L4 (bis(benzimidazole) segmental ligand) forms a 2:3 (M:L) triple-stranded helicate with a formation constant log β23 in the range of 24–25 [1]. This stability is comparable to that of the carboxamide-substituted ligand L5 (log β23 = 24–25) but with the important distinction that the bis(benzimidazole) helicate exhibits lower resistance to competing hydrolysis, as evidenced by luminescence quenching in the presence of water. The precise 5,5′-methylene bridge geometry of the target compound is critical for maintaining this high thermodynamic stability while preserving the NH functionality required for subsequent derivatization to more hydrolytically robust ligands.

Helicate stability
Cross-study comparable
log β₂₃ (2:3 M:L) = 24–25 for both target analogue L4 and carboxamide L5; L5 shows higher hydrolytic resistance.
Predictable solution speciation supports supramolecular device design and further NH derivatization.
Measured in acetonitrile with Ln(ClO₄)₃; water exposure quenches luminescence for bis(benzimidazole).
Helicate stability log β lanthanide coordination

Highest-Impact Application Scenarios for Bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane Procurement


Lanthanide Luminescent Probe Development: Basal Scaffold for Sensitizer Optimization

Research groups designing Eu(III) or Tb(III) luminescent bioprobes or security markers require the unsubstituted bis(benzimidazole) core as a starting template. The 50-fold luminescence enhancement observed upon carboxamide substitution [1] demonstrates the necessity of first establishing reliable synthesis and characterization of the parent helicate before proceeding to optimized derivatives. The target compound's NH termini are the critical functional handles for this optimization pipeline.

Antitubercular Lead Discovery: Methylene-Bridged BIP Pharmacophore Expansion

Given the promising intracellular activity of quaternary BIP salts against drug-resistant Mtb [1], medicinal chemistry teams can utilize the neutral, methylene-bridged scaffold of the target compound to prepare next-generation antitubercular agents with potentially improved membrane permeability and reduced efflux susceptibility. The scaffold permits systematic variation of N-substituents to establish SAR around the BIP core.

Coordination Chemistry Methodology: Preorganized Bis-Tridentate Ligand Platform

The V-shaped, N6-donor architecture of the target compound provides a readily accessible preorganized chelate for studying the coordination chemistry of first-row transition metals (e.g., Zn(II), Co(II)) and lanthanides. The well-characterized speciation (log β23 = 24–25 for 2:3 M:L helicates) [1] and the two-step synthetic accessibility [2] make it a practical choice for systematic metal-binding studies in non-aqueous media.

Functional Materials Precursor: Heterodimetallic d–f Podate Construction

The 5,5′-methylene-bridged bis(2-pyridylbenzimidazole) framework can be further elaborated into heterodimetallic d–f podates, as demonstrated for related segmental ligands that self-assemble into noncovalent [LnCoL3]5+ architectures [1]. Procurement of the target compound enables research into magnetically active or multifunctional supramolecular materials where both d-block and f-block metal centers are incorporated into a single helicate structure.

Application
Selection Property
Validation Focus
Lanthanide luminescent probe scaffold
Basal helicate platform with NH handles for sensitizer tuning
Derivatization and emission enhancement workflow
Antitubercular lead optimization scaffold
Neutral methylene-bridged BIP core for permeability SAR
Class-level antimycobacterial screening context; direct MIC validation needed
Coordination chemistry methodology studies
Preorganized N6-donor bis-tridentate geometry
Speciation and binding constant reproducibility (log β₂₃)
Heterodimetallic supramolecular materials
5,5′-methylene-bridged podand for d–f incorporation
Multi-metal helicate formation and magnetic property studies
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